2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate

Übersicht

Beschreibung

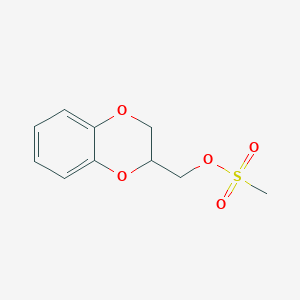

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C10H12O5S It is a derivative of 1,4-benzodioxane, a bicyclic compound consisting of a benzene ring fused with a dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2,3-Dihydro-1,4-benzodioxin-2-ylmethanol+Methanesulfonyl chloride→2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Chemical Reactions Involving Sulfonates

Sulfonates, like methanesulfonate, can undergo various chemical reactions, including:

-

Hydrolysis : Sulfonates can hydrolyze in the presence of water to form the corresponding sulfonic acid and alcohol. This reaction is typically reversible and can be influenced by factors such as pH and temperature .

-

Reaction with Electrophiles : Sulfonates can act as nucleophiles and react with electrophiles, such as alkyl halides or carbonyl compounds, to form new bonds.

-

Solvolysis : Sulfonate esters can undergo solvolysis, where the sulfonate group is replaced by a solvent molecule, often resulting in the formation of an ether and the sulfonic acid .

Potential Biological Activities

Compounds containing the benzodioxin structure have been studied for their diverse biological activities, including potential roles in medicinal chemistry. The benzodioxin moiety is known for its involvement in various pharmacological effects, such as calcium channel blockade and lipid peroxidation inhibition .

Data Tables and Research Findings

While specific data tables for 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate are not available, related compounds provide insights into potential reactivity and biological activity:

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate can act as antagonists for alpha-2C adrenergic receptors. These receptors are implicated in various neurological disorders, including anxiety and depression. The ability of these compounds to modulate neurotransmitter systems suggests their potential use in treating cognitive impairments and psychiatric conditions .

Lipid Peroxidation Inhibition

A study highlighted the synthesis of a series of 2,3-dihydro-1,4-benzodioxin derivatives that demonstrated significant inhibition of lipid peroxidation. This property is crucial in preventing oxidative stress-related damage in cells, suggesting potential applications in neuroprotection and as anti-inflammatory agents .

Anticancer Activity

Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to 2,3-dihydro-1,4-benzodioxin have been tested for their cytotoxic effects on various cancer cell lines, indicating a possible role in cancer therapy .

Case Studies

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of benzodioxane derivatives with methanesulfonyl chloride under controlled conditions. The resulting compound exhibits unique pharmacological properties due to its ability to interact with various biological targets.

Wirkmechanismus

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate involves its interaction with nucleophiles, leading to the formation of substituted benzodioxane derivatives. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dihydro-1,4-benzodioxin-2-ylmethyl 4-methylbenzenesulfonate

- 2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine

- 2,3-Dihydro-1,4-benzodioxin-5-ylmethylamine hydrochloride

Uniqueness

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate is unique due to its methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity distinguishes it from other similar compounds, making it valuable in synthetic organic chemistry and various research applications.

Biologische Aktivität

2,3-Dihydro-1,4-benzodioxin-2-ylmethyl methanesulfonate (CAS No. 7031-65-4) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₀H₁₂O₅S

- Molecular Weight : 244.26 g/mol

- Density : Approximately 1.332 g/cm³ (predicted) .

The biological activity of this compound primarily revolves around its interactions with various biological targets. This compound has been studied for its potential:

- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-ylmethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-16(11,12)14-7-8-6-13-9-4-2-3-5-10(9)15-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZOUTWWMFKQGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1COC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184517 | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-65-4 | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7031-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC97891 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzodioxin-2-methanol, 2,3-dihydro-, 2-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.